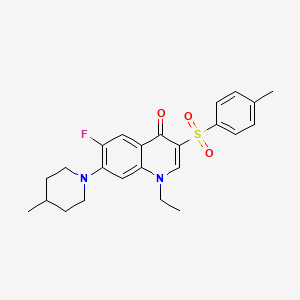

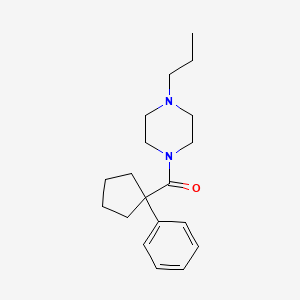

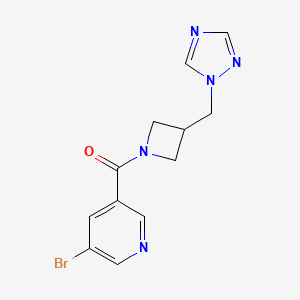

![molecular formula C17H16ClFN2O2 B2523361 2-Chloro-N-[4-(3-fluorophenyl)oxan-4-YL]pyridine-4-carboxamide CAS No. 1436162-82-1](/img/structure/B2523361.png)

2-Chloro-N-[4-(3-fluorophenyl)oxan-4-YL]pyridine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves various reactions such as chlorination, esterification, ring closure, Suzuki reaction, hydrolysis, and amidation. For instance, the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide was achieved by reacting 2-chloro-3-amino-4-methylpyridine with 2-chloropyridine-3-carboxylic acid under optimal conditions, yielding a high purity product . Similarly, N-alkyl-4-chloro-2-pyridine carboxamides were synthesized from various amines and 4-chloropyridine-2-carboxylic acid methyl ester, with the structures confirmed by IR, 1H NMR, and ESI-MS . These methods could potentially be adapted for the synthesis of 2-Chloro-N-[4-(3-fluorophenyl)oxan-4-YL]pyridine-4-carboxamide.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectroscopic techniques and X-ray diffraction. For example, the structure of 6-(2-fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide was confirmed by FT-IR, 1H NMR, 13C NMR spectroscopy, and MS, and its crystal structure was determined by X-ray diffraction . Density functional theory (DFT) calculations were used to further analyze the molecular structure, which showed consistency with the experimental data. This suggests that similar analytical techniques could be employed to determine the molecular structure of 2-Chloro-N-[4-(3-fluorophenyl)oxan-4-YL]pyridine-4-carboxamide.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include chlorination, esterification, ring closure, Suzuki coupling, hydrolysis, and amidation . These reactions are crucial for constructing the pyridine and carboxamide moieties, which are also present in the compound of interest. Understanding these reactions can provide a basis for hypothesizing the chemical reactions that 2-Chloro-N-[4-(3-fluorophenyl)oxan-4-YL]pyridine-4-carboxamide might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been inferred from their molecular structures and spectroscopic data. For example, the crystal structure and conformation of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide were studied, revealing insights into its solid-state properties and intermolecular interactions . These findings can be extrapolated to predict the physical and chemical properties of 2-Chloro-N-[4-(3-fluorophenyl)oxan-4-YL]pyridine-4-carboxamide, such as its potential solubility, crystallinity, and hydrogen bonding capabilities.

Scientific Research Applications

Discovery and Clinical Trials The compound has been identified as a potent and selective Met kinase inhibitor. It demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration, leading to its advancement into phase I clinical trials due to its excellent in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles (G. M. Schroeder et al., 2009).

Synthesis and Computational Studies This compound and its derivatives have been synthesized and characterized using various techniques, including FT-IR, NMR, and X-ray diffraction. Computational chemistry methods supported the experimental results, with investigations into non-linear optical (NLO) properties and molecular docking analyses, indicating potential for inhibition of tubulin polymerization and anticancer activity (R. Jayarajan et al., 2019).

Material Science Applications Aromatic polyamides containing the compound as part of their structure have been synthesized and characterized, showing potential applications in material science due to their solubility in organic solvents, transparent and flexible film formation capabilities, and high thermal stability (S. Hsiao et al., 1999).

Molecular Interactions and Structural Analysis The compound's derivatives exhibit unconventional hydrogen bonding and π-stacking in their crystal structures, providing insights into the supramolecular architectures and interactions important for material design and pharmaceutical applications (Colin R. Wilson & O. Munro, 2010).

Antidepressant and Nootropic Agents Derivatives of the compound have been synthesized and evaluated as potential antidepressant and nootropic agents, showing dose-dependent activities in preclinical models. This suggests the compound's framework could be useful for developing new CNS-active agents (Asha B. Thomas et al., 2016).

Antibacterial and Antitubercular Activities Design and synthesis of derivatives linked to pyridine have demonstrated potent antitubercular and antibacterial activities, with significant activity against Mycobacterium tuberculosis and common bacterial strains. This highlights the compound's potential as a scaffold for developing new antibacterial agents (S. Bodige et al., 2019).

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been used in the synthesis of various pharmaceuticals .

Mode of Action

Similar compounds have been involved in reactions such as the suzuki–miyaura cross-coupling , which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction.

Biochemical Pathways

Similar compounds have been used in the synthesis of various pharmaceuticals , suggesting that they may interact with multiple biochemical pathways.

Pharmacokinetics

Similar compounds have been used in the synthesis of various pharmaceuticals , suggesting that they may have favorable pharmacokinetic properties.

Result of Action

Similar compounds have been used in the synthesis of various pharmaceuticals , suggesting that they may have significant biological effects.

Action Environment

Similar compounds have been used in the synthesis of various pharmaceuticals , suggesting that they may be stable under a variety of conditions.

properties

IUPAC Name |

2-chloro-N-[4-(3-fluorophenyl)oxan-4-yl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFN2O2/c18-15-10-12(4-7-20-15)16(22)21-17(5-8-23-9-6-17)13-2-1-3-14(19)11-13/h1-4,7,10-11H,5-6,8-9H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OALGVNVXOCJEQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC(=CC=C2)F)NC(=O)C3=CC(=NC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-[4-(3-fluorophenyl)oxan-4-YL]pyridine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

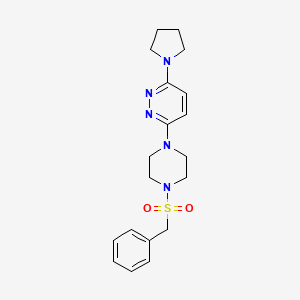

![N-cyclopentyl-2-(1-(2-methylbenzyl)-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)acetamide](/img/structure/B2523278.png)

![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2523286.png)

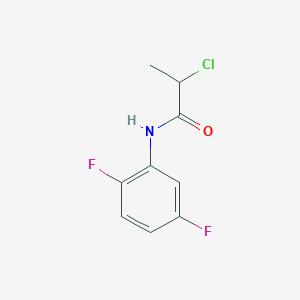

![(3Z)-3-{[(2-ethoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2523288.png)

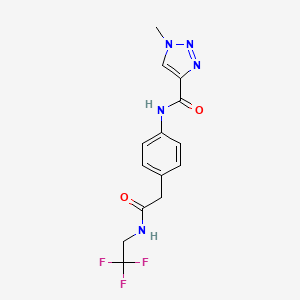

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2523296.png)

![[2-[2-(cyclopropylcarbamoyl)anilino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2523298.png)